2-[(3-Hydroxyphenyl)methyl]butanoic acid
Overview
Description
2-[(3-Hydroxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanoic acid chain
Scientific Research Applications
2-[(3-Hydroxyphenyl)methyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxyphenyl)methyl]butanoic acid typically involves the reaction of 3-hydroxybenzyl alcohol with butanoic acid under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide, which act as catalysts to promote the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Hydroxyphenyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 2-[(3-hydroxyphenyl)methyl]butanol.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxyphenyl)methyl]butanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- 3-Hydroxyphenylacetic acid
- 4-Hydroxyphenylbutanoic acid
- 2-Phenylbutanoic acid
Comparison: 2-[(3-Hydroxyphenyl)methyl]butanoic acid is unique due to the presence of both a hydroxyphenyl group and a butanoic acid chain. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the hydroxy group enhances its solubility in water and its ability to form hydrogen bonds, while the butanoic acid chain contributes to its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-[(3-hydroxyphenyl)methyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9,12H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDIHWXZDGCAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380749 | |
Record name | 2-[(3-hydroxyphenyl)methyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328288-90-0 | |
Record name | 2-[(3-hydroxyphenyl)methyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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